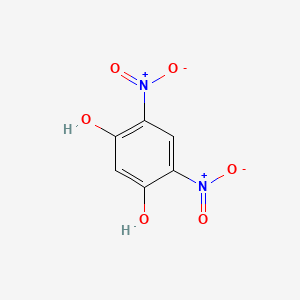

4,6-Dinitroresorcinol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.90e-04 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dinitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXIRNHACKAGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210606 | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-74-0 | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dinitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of 4,6-Dinitroresorcinol

An In-depth Technical Guide to the Chemical Properties of 4,6-Dinitroresorcinol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 616-74-0), a key nitroaromatic intermediate. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development. It delves into the compound's synthesis, physicochemical characteristics, reactivity, stability, and analytical methodologies. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of expertise and trustworthiness. All data and procedural information are supported by authoritative references.

Introduction

This compound, also known as 4,6-dinitro-1,3-benzenediol, is an organic compound belonging to the class of nitro-substituted phenols.[1] Structurally, it is a resorcinol (1,3-dihydroxybenzene) molecule substituted with two nitro groups (-NO₂) at the 4 and 6 positions of the aromatic ring. It typically presents as a yellow crystalline solid.[1][2] The presence of both electron-withdrawing nitro groups and electron-donating hydroxyl groups on the benzene ring imparts a unique combination of properties, including strong acidity and significant reactivity.[1]

This compound serves as a critical intermediate in the synthesis of various chemical products, including dyes and high-performance polymers like poly[p-phenylenebenzobisoxazole] (PBO).[1][3] However, its utility is accompanied by significant hazards; it is classified as a flammable solid and poses an explosion risk, particularly when dry or exposed to heat and shock.[4][5][6] Consequently, it is often supplied and handled wetted with approximately 15-20% water to mitigate its explosive tendencies.[5][7] This guide aims to provide the in-depth technical knowledge required for its safe and effective use in a research and development setting.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for designing experimental conditions, ensuring safety, and predicting the compound's behavior in various chemical systems.

| Property | Value | Source(s) |

| IUPAC Name | 4,6-dinitrobenzene-1,3-diol | [8][9] |

| CAS Number | 616-74-0 | [1][6][8][10] |

| Molecular Formula | C₆H₄N₂O₆ | [1][8][10] |

| Molecular Weight | 200.11 g/mol | [8][9][10] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 215-219 °C | [6][11] |

| Density | 1.819 g/cm³ | [4][12] |

| Flash Point | 186 °C | [4][12] |

| Solubility | Soluble in organic solvents; slightly soluble in water. | [1][2] |

Synthesis of this compound

The primary route for synthesizing this compound is the direct nitration of resorcinol or its derivatives. This process is highly exothermic and requires careful control to achieve selective synthesis and avoid the formation of undesirable byproducts, such as the 2,4-dinitroresorcinol isomer and the over-nitrated product, 2,4,6-trinitroresorcinol (Styphnic Acid).[3][13][14]

Causality in Synthetic Strategy

The key to selectively synthesizing the 4,6-isomer lies in managing the nitrating agent's reactivity and suppressing side reactions. The presence of nitrosonium ions (NO⁺), often found in nitric acid containing dissolved nitrogen oxides (suboxides), can catalyze unwanted reactions.[3][15] Therefore, effective synthetic protocols focus on two pillars:

-

Controlling the Nitrating Species: Using nitric acid that is substantially free of nitrous acid and nitrogen dioxide minimizes nitrosonium-catalyzed side reactions.[15][16]

-

Scavenging Nitrosonium Ions: The addition of a "nitrosonium ion control agent," such as urea or sulfamic acid, actively removes any residual or newly formed nitrosonium ions from the reaction medium.[3][13]

Temperature control is also critical. Lower temperatures (e.g., -10°C to 0°C) generally favor higher yields of the desired this compound product.[3]

Experimental Protocol: Selective Nitration of Resorcinol Diacetate

This protocol is adapted from established methods designed to maximize the yield of this compound while minimizing styphnic acid production.[3][13] Using resorcinol diacetate as the starting material can offer a more controlled reaction compared to resorcinol itself.

Materials:

-

Resorcinol diacetate

-

70-90% Nitric Acid (purified with oxygen to remove NO₂)

-

Concentrated Sulfuric Acid (optional, can be used as the primary medium)

-

Urea (as a nitrosonium ion control agent)

-

Ice/salt bath

-

Magnetic stirrer and stir bar

-

Reaction flask and dropping funnel

Procedure:

-

Prepare the Nitrating Mixture: In a reaction flask equipped with a magnetic stirrer, add the required volume of sulfuric acid (if used) or nitric acid. Cool the flask to between -10°C and 0°C using an ice/salt bath.

-

Add Control Agent: Slowly add a small quantity of urea (e.g., 0.1 g for a 5 g scale reaction) to the cooled acid mixture with stirring.[3] This acts to scavenge any present nitrosonium ions.

-

Add Starting Material: Slowly add the resorcinol diacetate to the rapidly stirred, cold nitrating mixture over a period of 30-60 minutes. Maintain the temperature below 0°C throughout the addition to control the exothermic reaction.

-

Reaction: Allow the reaction to stir for an additional 1-3 hours at a controlled temperature.[3]

-

Isolation: Quench the reaction by carefully pouring the mixture over crushed ice. The this compound will precipitate out of the aqueous solution.

-

Purification: Isolate the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like acetic acid to achieve high purity (>99%).[15]

Yields for this controlled process are typically in the range of 75-85%.[3][16]

Visualization of Synthesis Workflow

Caption: Workflow for the selective synthesis of this compound.

Reactivity and Stability

The chemical behavior of this compound is dominated by its nitro and hydroxyl functional groups.

-

Acidity: The hydroxyl groups confer acidic properties, allowing the compound to act as a weak acid.[1][7]

-

Oxidizing Agent: As with many aromatic nitro compounds, it is an oxidizing agent and can react vigorously, potentially to the point of detonation, if mixed with reducing agents such as hydrides, sulfides, or nitrides.[7][14]

-

Explosive Nature: The compound is a flammable solid and poses a severe explosion hazard when dry and exposed to heat, mechanical shock, or friction.[4][6][8] Its explosive tendencies are increased by the presence of multiple nitro groups.[14] It may also explode in the presence of strong bases like sodium hydroxide.[7][14]

-

Salt Formation: It can form heavy metal salts that are sensitive and may detonate when shocked.[7][17]

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[6]

To ensure safety, this compound is typically desensitized by wetting it with at least 15% water by mass for transportation and storage.[5][7]

Visualization of Reactivity Hazards

Caption: Key reactivity and stability hazards of this compound.

Analytical Methods

Characterization and quantification of this compound are essential for quality control and reaction monitoring. While specific validated methods are proprietary, standard analytical techniques for nitroaromatic compounds are applicable.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantification, given the compound's strong UV absorbance from the nitroaromatic chromophore. Gas chromatography (GC) may also be used, though the compound's low volatility and thermal sensitivity could necessitate derivatization. An OSHA method for the parent compound, resorcinol, uses GC with a Flame Ionization Detector (GC-FID) after collection on specialized tubes, suggesting a potential starting point for method development.[18]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (hydroxyl groups), aromatic C-H stretching, C=C ring stretching, and strong asymmetric and symmetric N-O stretching from the nitro groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide signals corresponding to the aromatic protons and hydroxyl protons, with chemical shifts influenced by the strong deshielding effect of the nitro groups.

-

UV-Visible Spectroscopy: Will exhibit strong absorption bands in the UV region, characteristic of nitrophenolic compounds.

-

Protocol: General HPLC-UV Analysis

This protocol provides a self-validating framework for the quantitative analysis of this compound.

Objective: To determine the purity of a this compound sample.

System:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% phosphoric acid for pH control). An isocratic or gradient method can be developed, starting with a ratio like 60:40 acetonitrile:water.

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Set based on a UV scan of a standard solution (typically around 280-350 nm for nitrophenols).

-

-

Validation and Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The linearity (R² > 0.999) validates the response.

-

Inject the sample solution.

-

Calculate the concentration in the sample from the calibration curve. Purity is determined by comparing the main peak area to the total area of all peaks (Area % method).

-

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.[4]

-

GHS Hazard Classification: Flammable Solid (Category 1), Acute Toxicity - Oral, Dermal, and Inhalation (Category 4).[4][5][8]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][12] Use explosion-proof and non-sparking electrical equipment and tools.[4][5] Ground and bond containers during transfer to prevent static discharge.[5]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[6] Avoid formation and inhalation of dust.[4] Keep away from all sources of ignition, including heat, sparks, and open flames.[5] Do not eat, drink, or smoke in the work area.[5]

-

First Aid:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6][12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6][12]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[6][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][12]

-

Visualization of Safe Handling Workflow

Caption: A systematic workflow for the safe handling of this compound.

References

- Process for preparing this compound. WO1988005038A1.

- Material Safety Data Sheet - this compound. Cole-Parmer. [Link]

- PROCESS FOR PREPARING this compound. WO/1988/005038.

- This compound | C6H4N2O6 | CID 61158. PubChem. [Link]

- One-step preparation of this compound from resorcinol. US5371303A.

- This compound. NIST WebBook. [Link]

- PROCESS FOR PREPARING this compound. EP 0296221 B1.

- Process for preparing this compound. CN101265189A.

- Lead compounds of 4:6-dinitroresorcinol. US3803190A.

- Crystallographic Data.63. This compound.

- Resorcinol Method number: PV2053. OSHA. [Link]

Sources

- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 616-74-0 [chemicalbook.com]

- 3. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitrophenols | Fisher Scientific [fishersci.com]

- 10. This compound [webbook.nist.gov]

- 11. 616-74-0 | CAS DataBase [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. 2,4,6-TRINITRORESORCINOL | 82-71-3 [chemicalbook.com]

- 15. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]

- 18. osha.gov [osha.gov]

A Technical Guide to the Selective Synthesis and Comprehensive Characterization of 4,6-Dinitroresorcinol

Executive Summary

4,6-Dinitroresorcinol (4,6-DNR) is a pivotal chemical intermediate, notably serving as a monomer for the synthesis of high-performance polymers like poly[p-phenylenebenzobisoxazole] (PBO).[1][2] Its utility also extends to dye manufacturing and analytical chemistry.[3] However, the synthesis of 4,6-DNR is complicated by the challenge of achieving high isomeric purity. Traditional nitration of resorcinol often yields a mixture of dinitro-isomers and the hazardous, explosive by-product 2,4,6-trinitroresorcinol (styphnic acid).[4][5]

This guide, intended for researchers and chemical development professionals, provides an in-depth examination of a robust and selective synthesis strategy. We will dissect the underlying reaction mechanisms that govern by-product formation and detail a validated protocol that achieves high yields (65-85%) of the desired 4,6-isomer.[1][6] Furthermore, this document outlines a comprehensive workflow for the characterization and quality control of the final product, ensuring its suitability for downstream applications.

Introduction: The Significance of this compound

Chemical Identity and Physicochemical Properties

This compound, a nitro-substituted phenol, is a yellow crystalline solid.[3] Its chemical structure features two electron-withdrawing nitro groups (-NO2) at the 4 and 6 positions of a resorcinol (1,3-dihydroxybenzene) backbone.[3] This substitution pattern imparts strong acidic properties to the hydroxyl groups.[3] For safety and stability, 4,6-DNR is often supplied and handled wetted with approximately 15-20% water.[3][7][8]

| Property | Value | Source |

| CAS Number | 616-74-0 | [3][9] |

| Molecular Formula | C₆H₄N₂O₆ | [3][10][11] |

| Molecular Weight | 200.11 g/mol | [3][9][10][11] |

| Appearance | Yellow crystalline solid | [3][12] |

| Melting Point | 215-218 °C | [7][13] |

| Solubility | Soluble in many organic solvents; sparingly soluble in water | [3][12] |

| Hazards | Flammable solid; Harmful if swallowed, inhaled, or in contact with skin | [7][10] |

Industrial & Research Applications

The primary driver for the synthesis of high-purity 4,6-DNR is its role as a precursor to 4,6-diaminoresorcinol, a key monomer in the production of PBO polymers.[4] PBO is a liquid crystalline material renowned for its exceptional thermal stability and high tensile strength, finding applications in aerospace components and protective apparel.[1][2]

The Chemistry of Selective Synthesis

The Core Challenge: Overcoming Isomeric Impurities

The direct nitration of resorcinol is a classic electrophilic aromatic substitution reaction. The two hydroxyl groups are strongly activating and ortho-, para-directing. This electronic property makes the resorcinol ring highly reactive, with positions 2, 4, and 6 being susceptible to nitration.[14] Uncontrolled nitration inevitably leads to a mixture of products, including the undesired 2,4-dinitroresorcinol and the over-nitrated, shock-sensitive explosive, styphnic acid.[4] Achieving selectivity for the 4,6-isomer is the principal challenge.

Mechanistic Insight: The Role of the Nitrosonium Ion (NO⁺) in By-product Formation

Field-proven research has demonstrated that nitration at the highly activated 2-position is primarily catalyzed by the nitrosonium ion (NO⁺).[1] This ion is not generated by the nitronium ion (NO₂⁺), the primary electrophile for nitration, but rather from nitrogen suboxides (e.g., NO₂, N₂O₄, HNO₂) that are common impurities in standard grades of nitric acid.[1][4]

The key to a selective synthesis is, therefore, to eliminate the species that generate the nitrosonium ion. This transforms the reaction from a complex product mixture to a highly selective process.

The Self-Validating Protocol for High-Yield Synthesis

This protocol is designed as a self-validating system. By controlling the specific reaction parameters outlined, the formation of significant quantities of styphnic acid and other isomers is mechanistically suppressed. Yields of 65-85% of high-purity 4,6-DNR are consistently achievable.[1][15]

Caption: Selective synthesis pathway for this compound.

Experimental Protocol:

-

1. Preparation of the Nitrating Medium:

-

Causality: To eliminate the root cause of by-product formation, nitrogen suboxides must be removed from the nitric acid.

-

In a well-ventilated fume hood, take concentrated (e.g., 90 wt%) nitric acid. This acid often has a red or yellow hue due to dissolved NO₂.[2]

-

Purge the acid by bubbling a slow stream of dry oxygen through it until the solution becomes colorless ("white" fuming nitric acid).[1][2] This step is critical as it removes the NO₂ that leads to nitrosonium ion formation.

-

Alternatively, the reaction can be performed in a medium of concentrated sulfuric acid (e.g., 80-96 wt%), which is often preferred for improved safety and cost-effectiveness.[1][2]

-

-

2. Reaction Setup and Temperature Control:

-

Causality: The nitration of the activated resorcinol ring is highly exothermic. Sub-ambient temperatures are required to control the reaction rate, prevent over-nitration, and ensure safety.

-

Cool the suboxide-free nitrating acid (either nitric or sulfuric) to a temperature between -15°C and 0°C using an appropriate cooling bath (e.g., ice-salt or cryocooler).[4]

-

-

3. Addition of Nitrosonium Ion Scavenger:

-

Causality: To neutralize any trace amounts of nitrous acid or nitrosonium ions that may persist or form, a control agent is added.

-

To the cooled acid, add a small amount of urea (approx. 0.1-1% by weight).[1][2] Urea reacts with and destroys any residual nitrosonium ions, acting as a secondary safeguard for selectivity.

-

-

4. Controlled Addition of Resorcinol:

-

Causality: A slow, controlled addition of the reactant prevents dangerous temperature spikes (exotherms) and ensures a homogenous reaction.

-

Slowly add the resorcinol starting material to the rapidly stirred, cooled nitrating solution. The resorcinol can be added as a solid or, for more concentrated acids, first dissolved in a smaller amount of 70-80 wt% nitric acid.[1][4]

-

Maintain the reaction temperature within the specified range throughout the addition.

-

-

5. Reaction and Product Isolation:

-

Allow the reaction to proceed with stirring for a sufficient time (typically less than 1 hour) to ensure complete dinitration.[1]

-

The this compound product will precipitate out of the acidic solution.

-

Isolate the solid product by filtration.

-

Wash the collected solid thoroughly with cold water to remove residual acid, followed by a suitable solvent if further purification is needed.

-

Dry the product carefully, or re-wet with a known amount of water for stable storage.

-

Comprehensive Characterization and Quality Control

A multi-technique approach is necessary to confirm the identity, purity, and structure of the synthesized 4,6-DNR.

Caption: Quality control workflow for this compound.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the isomeric purity of the product.

-

Methodology: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acetic acid can effectively separate the isomers.[1]

-

Analysis: This technique allows for the precise quantification of 4,6-DNR relative to potential impurities like 4-nitroresorcinol, 2,4-dinitroresorcinol, and styphnic acid.[1]

Spectroscopic Confirmation

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include O-H stretching (broad), aromatic C-H stretching, C=C ring stretching, and strong asymmetric and symmetric N-O stretching from the nitro groups.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (200.11 g/mol ).[16]

-

UV-Visible Spectroscopy: The compound's chromophores will produce a characteristic absorption spectrum.[16]

Structural Elucidation (X-Ray Crystallography)

For definitive structural proof, single-crystal X-ray diffraction can be employed.

-

Findings: Studies have confirmed the molecular geometry and crystal packing. 4,6-DNR crystallizes in a monoclinic system (space group P12₁/c).[16] The data also reveals the presence of significant intramolecular hydrogen bonding between the hydroxyl and nitro groups.[16]

Summary of Characterization Data

| Technique | Purpose | Expected Result |

| HPLC | Purity Assessment & Isomer Quantification | Purity >98%, with baseline separation from 2,4-DNR and styphnic acid.[1] |

| Mass Spec | Molecular Weight Confirmation | Molecular ion peak corresponding to C₆H₄N₂O₆ (m/z ≈ 200.01).[16] |

| IR Spec | Functional Group Identification | Characteristic absorptions for O-H, Ar-H, C=C, and NO₂ groups. |

| X-Ray | Absolute Structure Confirmation | Monoclinic crystal system; confirms connectivity and intramolecular H-bonding.[16] |

Safety, Handling, and Storage

-

Hazards: this compound is a flammable solid and is harmful if ingested, inhaled, or on skin contact.[7][10] Dry dinitroresorcinol can be explosive when shocked or heated.[8]

-

Handling: Always handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. All equipment must be properly grounded to prevent ignition from static discharge.[8]

-

Storage: The material should be stored wetted with at least 15% water to desensitize it.[8] Keep away from heat, sparks, and open flames. Store in a cool, dry place away from reducing agents and bases.[7][8]

Conclusion

The successful synthesis of high-purity this compound is not a matter of complex reagents but of precise chemical control. By understanding and mitigating the role of the nitrosonium ion through the use of suboxide-free nitric acid and a nitrosonium scavenger, researchers can reliably produce the desired 4,6-isomer in high yield. This mechanistic understanding, coupled with a robust analytical characterization workflow, provides a clear and validated pathway for obtaining material suitable for the most demanding research and industrial applications.

References

- Title: WO/1988/005038 PROCESS FOR PREPARING this compound Source: P

- Title: WO1988005038A1 - Process for preparing this compound Source: Google Patents URL

- Title: US5371303A - One-step preparation of this compound from resorcinol Source: Google Patents URL

- Title: EP0296221B1 - Process for preparing this compound Source: Google Patents URL

- Title: Nitration of resorcinol and catechol maximum lowers their boiling point i.. Source: Filo URL:[Link]

- Title: Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols Source: Chemistry Research Journal URL:[Link]

- Title: Resorcinol - Wikipedia Source: Wikipedia URL:[Link]

- Title: CA1307007C - Process for preparing this compound Source: Google Patents URL

- Title: CN101265189A - Process for preparing 4, 6-dinitroresorcinol Source: Google Patents URL

- Title: this compound | C6H4N2O6 | CID 61158 Source: PubChem, National Center for Biotechnology Inform

- Title: this compound - NIST WebBook Source: National Institute of Standards and Technology URL:[Link]

- Title: Crystallographic Data.63.

- Title: (PDF)

Sources

- 1. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]

- 4. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]

- 5. Resorcinol - Wikipedia [en.wikipedia.org]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. This compound | 616-74-0 | TCI AMERICA [tcichemicals.com]

- 8. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | 616-74-0 [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemrj.org [chemrj.org]

- 15. CA1307007C - Process for preparing this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

4,6-Dinitroresorcinol CAS number and structure

An In-Depth Technical Guide to 4,6-Dinitroresorcinol: Synthesis, Applications, and Safety

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds and the rigorous methodologies required for their successful and safe utilization. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, the rationale for its applications, and the critical importance of validated safety protocols. This document is designed to be a self-contained, authoritative resource, grounded in verifiable scientific literature.

Chemical Identity and Core Properties

This compound is an organic compound belonging to the class of nitro-substituted phenols.[1] Its chemical identity is established by the presence of a resorcinol (1,3-dihydroxybenzene) core functionalized with two nitro groups (–NO₂) at the 4th and 6th positions of the aromatic ring.[1] This specific substitution pattern dictates its chemical behavior and utility.

The CAS Registry Number for this compound is 616-74-0 .[2]

Structural Representation

The structure of this compound is fundamental to understanding its reactivity. The hydroxyl groups are activating and ortho-, para-directing for electrophilic substitution, while the nitro groups are strongly deactivating and meta-directing.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 616-74-0 | [1][2][3][4] |

| IUPAC Name | 4,6-Dinitro-1,3-benzenediol | [2] |

| Synonyms | 1,3-Benzenediol, 4,6-dinitro-; 1,3-Dihydroxy-4,6-dinitrobenzene | [1][3][4] |

| Molecular Formula | C₆H₄N₂O₆ | [1][2][3] |

| Molecular Weight | 200.11 g/mol | [2][3][5] |

| Appearance | Yellow crystalline solid | [1][6] |

| Solubility | Soluble in organic solvents; less soluble in water | [1][6] |

Strategic Synthesis: Maximizing Yield and Purity

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The primary challenge is not the nitration itself—resorcinol's ring is highly activated—but controlling the reaction to selectively produce the desired 2,4-dinitro isomer while preventing the formation of the highly explosive and undesirable side-product, 2,4,6-trinitroresorcinol (Styphnic acid).[7][8]

Mechanistic Considerations

Direct nitration of resorcinol is highly exothermic and difficult to control.[8] The key to a high-yield synthesis lies in suppressing the formation of styphnic acid. This is achieved by controlling the concentration of the active nitrating species and removing catalytic impurities, specifically nitrosonium ions (NO⁺), which can accelerate unwanted side reactions.[7][8]

Caption: Workflow for the selective synthesis of this compound.

Experimental Protocol: Selective Synthesis via Controlled Nitration

This protocol is a synthesis based on methodologies described in the patent literature, which emphasize control over reaction conditions to ensure high selectivity.[7][8][9]

Objective: To synthesize this compound in high yield (~80%) while minimizing the production of styphnic acid.

Materials:

-

Resorcinol (or Resorcinol diacetate)

-

White Fuming Nitric Acid (WFNA) or a mixture of concentrated Nitric and Sulfuric acids

-

Urea (as a nitrosonium ion control agent)

-

Oxygen (for purification of nitric acid)

-

Ice bath

-

Reaction vessel with rapid stirring capability

Methodology:

-

Reagent Purification (Crucial for Selectivity):

-

Rationale: Commercial nitric acid often contains dissolved nitrogen dioxide (NO₂), which exists in equilibrium with nitrous acid and nitrosonium ions. These species can catalyze over-nitration.

-

Procedure: Purge the nitric acid (e.g., 70 wt. %) with a stream of oxygen gas until the characteristic red-brown color of NO₂ is no longer visible.[8]

-

-

Reaction Setup:

-

Rationale: The reaction is highly exothermic. Low temperatures slow the reaction rate, allowing for greater control and minimizing side reactions.

-

Procedure: Place the purified nitric acid in the reaction vessel and cool to between -10°C and 0°C using an ice-salt bath.

-

-

Introduction of Control Agent:

-

Rationale: Urea acts as a "nitrosonium scavenger," reacting with and removing any residual nitrous acid or nitrosonium ions from the solution, thereby preventing them from catalyzing the formation of styphnic acid.[7][8]

-

Procedure: While maintaining the low temperature and stirring, slowly add urea to the cooled nitric acid.

-

-

Substrate Addition:

-

Rationale: Slow, controlled addition of the resorcinol starting material prevents localized temperature spikes that could lead to runaway reactions and decreased selectivity.

-

Procedure: Add the resorcinol compound (e.g., resorcinol diacetate) portion-wise to the rapidly stirring nitrating solution over a period of approximately 30 minutes. Ensure the temperature remains within the desired range.[8]

-

-

Reaction and Workup:

-

Procedure: Allow the mixture to stir for an additional hour after the addition is complete. The product can then be isolated by quenching the reaction mixture with ice water, followed by filtration and recrystallization from a suitable solvent like acetic acid to achieve high purity.[10]

-

Core Applications and Technical Significance

The utility of this compound stems from its unique combination of hydroxyl and nitro functional groups.

-

Advanced Polymer Synthesis: Its most significant modern application is as a key monomer for the synthesis of poly[p-phenylenebenzobisoxazole] (PBO) polymers.[7][8] PBO is a liquid crystalline material known for its exceptionally high tensile strength and thermal stability, finding use in aerospace components and high-performance textiles.[7][8] The dinitroresorcinol is first reduced to 4,6-diaminoresorcinol, which is then polymerized.[10]

-

Energetic Materials: The lead salts of this compound are used as priming compositions in fuses and detonators.[11] These compounds serve as primary explosives, which are sensitive to initiation and provide the initial energy to set off a larger, secondary explosive charge. The synthesis of these lead compounds in a reproducible, free-flowing form is a specific area of development.[11]

-

Chemical Intermediary: It serves as a precursor in the synthesis of various dyes and as a reagent in analytical chemistry.[1]

Hazard Management and Safe Handling Protocols

This compound is a hazardous substance that demands strict adherence to safety protocols. It is a flammable solid, poses an explosion hazard when dry, and is harmful if swallowed, inhaled, or absorbed through the skin.[5][12][13] Commercial preparations are often wetted with approximately 20% water to mitigate the explosion risk.[1][4]

GHS Hazard Classification

| Hazard Code | Description | Class | Source(s) |

| H228 | Flammable solid | Danger | [5][13][14] |

| H302 | Harmful if swallowed | Warning | [5][13][14] |

| H312 | Harmful in contact with skin | Warning | [5][13] |

| H332 | Harmful if inhaled | Warning | [5][13] |

Protocol: Standard Laboratory Handling and Emergency Response

Objective: To outline the essential procedures for the safe handling, storage, and emergency management of this compound.

1. Personal Protective Equipment (PPE):

-

Rationale: To prevent dermal, ocular, and respiratory exposure.

-

Procedure: Always wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a flame-retardant lab coat.[12][13][15]

2. Engineering Controls:

-

Rationale: To minimize airborne concentrations of the substance.

-

Procedure: Handle only in a well-ventilated area or a certified chemical fume hood.[12][15] Use explosion-proof electrical and ventilating equipment.[13][15]

3. Storage:

-

Rationale: To prevent accidental ignition or degradation.

-

Procedure: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated place away from sources of ignition, heat, sparks, and open flames.[12][15]

4. Disposal:

-

Rationale: To ensure environmentally responsible and safe disposal.

-

Procedure: Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations.[13][14] Do not let the chemical enter drains.[15]

5. Spill Response Workflow:

Caption: Decision workflow for responding to a this compound spill.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is essential.

-

Crystallography: X-ray crystallography provides definitive structural information and is a powerful tool for unambiguous identification. Crystallographic data for this compound has been published and can serve as a reference standard.[16]

-

Chromatography: While a specific validated method for this compound is not widely published, methods for the parent compound, resorcinol, can be adapted. An OSHA-recommended method for resorcinol utilizes gas chromatography with a flame ionization detector (GC-FID) after desorption from a sampling tube with methanol.[17] A similar approach, potentially using High-Performance Liquid Chromatography (HPLC) with a UV detector, would likely be effective for analyzing this compound, given its aromatic and chromophoric nature.

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy would be used to confirm the structure, functional groups, and substitution pattern of the molecule, comparing the resulting spectra to known standards.

Conclusion

This compound is a compound of significant industrial importance, particularly as a building block for high-performance polymers. Its synthesis presents a classic chemical challenge: maximizing yield and selectivity while managing a hazardous, exothermic reaction. A thorough understanding of the reaction mechanism, particularly the role of nitrosonium ion scavengers, is paramount for successful synthesis. Due to its hazardous properties, including flammability and toxicity, all handling and experimental work must be conducted with strict adherence to established safety protocols and engineering controls.

References

- Material Safety Data Sheet - this compound. Cole-Parmer. [Link]

- Process for preparing this compound.

- This compound. NIST WebBook. [Link]

- Process for preparing this compound.

- One-step preparation of this compound from resorcinol.

- Process for preparing this compound.

- Process for preparing this compound.

- This compound. PubChem. [Link]

- Lead compounds of 4:6-dinitroresorcinol.

- Resorcinol Method number: PV2053. OSHA. [Link]

- Crystallographic Data. 63. This compound. Analytical Chemistry. [Link]

Sources

- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 616-74-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 616-74-0 [chemicalbook.com]

- 7. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]

- 11. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. This compound | 616-74-0 | TCI AMERICA [tcichemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. osha.gov [osha.gov]

A Spectroscopic Guide to 4,6-Dinitroresorcinol: Elucidating Molecular Structure and Properties

Introduction to 4,6-Dinitroresorcinol

This compound (IUPAC name: 4,6-dinitrobenzene-1,3-diol) is a yellow crystalline solid belonging to the family of nitroaromatic phenols.[3] Its molecular structure, characterized by a benzene ring substituted with two hydroxyl groups and two nitro groups, imparts distinct chemical and physical properties.[4][5][6] The strategic placement of these functional groups governs its reactivity, electronic properties, and, consequently, its spectroscopic signature. Understanding this signature is paramount for quality control, reaction monitoring, and the rational design of novel materials.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the precise atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification and purity assessment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting the spectrum lies in understanding the electronic effects of the hydroxyl (-OH) and nitro (-NO₂) substituents on the chemical shifts of the aromatic protons.

-

Aromatic Protons: The benzene ring has two remaining protons. The proton situated between the two hydroxyl groups (at the 2-position) is expected to be a singlet, influenced by the electron-donating hydroxyl groups. The proton at the 5-position, flanked by a hydroxyl and a nitro group, will also appear as a singlet. The powerful electron-withdrawing nature of the nitro groups will deshield these protons, shifting their signals downfield.

-

Hydroxyl Protons: The two hydroxyl protons will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and the solvent used, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 7.0 - 7.5 | Singlet | Deshielded by adjacent hydroxyl groups. |

| H-5 | 8.0 - 8.5 | Singlet | Strongly deshielded by the adjacent nitro group. |

| -OH | Variable (5.0 - 10.0) | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1, C-3 | 155 - 160 | Carbons attached to hydroxyl groups, deshielded. |

| C-4, C-6 | 140 - 145 | Carbons attached to nitro groups, strongly deshielded. |

| C-2 | 110 - 115 | Shielded by two adjacent hydroxyl groups. |

| C-5 | 120 - 125 | Deshielded by the adjacent nitro group. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a solid sample like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of dry this compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for polar aromatic compounds. c. Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition: a. The experiment is typically performed on a 300 MHz or higher field NMR spectrometer. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity. d. For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic vibrations of its hydroxyl, nitro, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | |

| 1620 - 1580 | C=C stretch | Aromatic ring | |

| 1550 - 1500 and 1350 - 1300 | N=O asymmetric and symmetric stretch | Nitro (-NO₂) | These are typically strong and sharp absorptions. |

| 1300 - 1200 | C-O stretch | Phenolic C-O | |

| 900 - 675 | C-H out-of-plane bend | Aromatic C-H | The substitution pattern on the benzene ring influences the exact position. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and effective technique for obtaining the IR spectrum of a solid sample.

1. Sample Preparation: a. Thoroughly dry high-purity potassium bromide (KBr) to remove any traces of water. b. In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder. c. Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample. d. Transfer the mixture to a pellet press die. e. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

3. Data Analysis: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the significant absorption bands and correlate them to the functional groups present in this compound.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a chromophore, the part of the molecule that absorbs light, is key to its UV-Vis spectrum.

Predicted UV-Vis Absorption

The chromophore in this compound is the dinitro-substituted benzene ring with hydroxyl groups. The hydroxyl groups are auxochromes, which are electron-donating groups that can cause a bathochromic (red) shift of the absorption maximum to a longer wavelength. The nitro groups are strong electron-withdrawing groups that also extend the conjugation and influence the electronic transitions.

We can anticipate strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. The presence of the nitro and hydroxyl groups is likely to shift these absorptions to longer wavelengths compared to unsubstituted benzene. A weaker n → π* transition associated with the nitro groups may also be observed at a longer wavelength.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λ_max (nm) | Electronic Transition | Notes |

| ~220 - 250 | π → π | High-energy transition of the aromatic ring. |

| ~280 - 320 | π → π | Lower-energy transition due to extended conjugation. |

| ~350 - 400 | n → π* | Associated with the nitro groups, may be weak. |

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or acetonitrile). b. From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

2. Data Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). c. Fill a matching quartz cuvette with the sample solution. d. Place the cuvettes in the appropriate holders in the spectrophotometer. e. Scan a spectrum over the desired wavelength range (e.g., 200 - 600 nm).

3. Data Analysis: a. The instrument software will plot absorbance versus wavelength. b. Identify the wavelength(s) of maximum absorbance (λ_max). c. If quantitative analysis is required, a calibration curve can be constructed by plotting the absorbance of the standard solutions versus their concentrations, and the concentration of an unknown sample can be determined using the Beer-Lambert law.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the proposed experimental workflows, the following diagrams are provided.

Figure 1: Molecular Structure of this compound

Figure 2: General Experimental Workflows for Spectroscopic Analysis

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound, grounded in fundamental principles of NMR, IR, and UV-Vis spectroscopy. The provided protocols offer a standardized approach for researchers to obtain high-quality experimental data. The predictive nature of the spectral data presented herein serves as a robust baseline for the analysis and interpretation of experimentally acquired spectra, facilitating the unambiguous identification and characterization of this important chemical compound.

References

- PubChem. This compound.

- NIST. This compound. NIST Chemistry WebBook. [Link]

- PubChemLite. This compound (C6H4N2O6). [Link]

- Google Patents. Process for preparing this compound.

- Google Patents.

Sources

- 1. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | 616-74-0 [chemicalbook.com]

- 4. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. PubChemLite - this compound (C6H4N2O6) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Solubility of 4,6-Dinitroresorcinol

This guide provides a comprehensive technical overview of the solubility of 4,6-Dinitroresorcinol, a compound of significant interest in chemical synthesis, analytical chemistry, and the development of energetic materials.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data, discusses the physicochemical principles governing its solubility, and provides actionable protocols for experimental determination.

Introduction to this compound and its Solubility

This compound (CAS 616-74-0) is a nitro-substituted phenol characterized by a resorcinol (1,3-dihydroxybenzene) backbone with two nitro groups at the 4 and 6 positions.[1] It typically presents as a yellow crystalline solid.[1][2] The molecular structure, featuring both polar hydroxyl groups and electron-withdrawing nitro groups, imparts a unique set of physicochemical properties that dictate its behavior in various solvents.

Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, it dictates the choice of reaction media and purification strategies such as recrystallization. For analytical purposes, proper solvent selection is crucial for sample preparation and achieving accurate quantification.

Molecular Structure and Physicochemical Properties:

-

Key Structural Features: The presence of two hydroxyl (-OH) groups and two nitro (-NO₂) groups on the benzene ring. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms on both the hydroxyl and nitro groups can act as hydrogen bond acceptors. The nitro groups are strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl groups.[1]

Qualitative and Quantitative Solubility Profile

A comprehensive review of available literature reveals a general qualitative understanding of this compound's solubility, with a notable scarcity of specific quantitative data.

Qualitative Solubility Summary:

It is widely reported that this compound exhibits high solubility in organic solvents while being less soluble in water.[1] It is known to be soluble in alcohols and dimethylformamide (DMF).[2][5][7] This general behavior aligns with the "like dissolves like" principle, where a moderately polar organic compound dissolves well in polar organic solvents.

Quantitative Solubility Data:

Specific quantitative solubility data for this compound is sparse in publicly accessible literature. A single data point for its solubility in water has been reported as 399.8 mg/L at 77 °C .

The lack of comprehensive quantitative data underscores the necessity for experimental determination of solubility for specific applications and solvent systems.

Insights from Structurally Analogous Compounds

In the absence of extensive data for this compound, examining the solubility of structurally similar compounds can provide valuable predictive insights.

2-Chloro-4,6-dinitroresorcinol

A study on the solubility of 2-Chloro-4,6-dinitroresorcinol in several solvents provides the most direct analogy. The research demonstrated that its solubility increases with temperature in all tested solvents: ethanol, methanol, acetic acid, ethyl acetate, and water.[8] This temperature-dependent solubility is a common characteristic for many organic solids and is highly likely to be observed for this compound as well.

2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol is another useful analogue, sharing the dinitro-substituted phenolic structure. DNP is described as sparingly soluble in water and moderately soluble in dimethyl sulfoxide (DMSO).[9] Its solubility is significantly higher in organic solvents such as alcohols, acetone, and chloroform. For instance, the aqueous solubility of DNP is reported to be 5,600 mg/L at 18 °C.

2,4,6-Trinitroresorcinol (Styphnic Acid)

This analogue, with an additional nitro group, is slightly soluble in water, with a reported solubility of 0.7% (7 g/L) at 20 °C and 3% (30 g/L) at 100 °C. It is also soluble in alcohol and ether. The presence of the third nitro group likely increases its polarity and hydrogen bonding capabilities, contributing to its higher water solubility compared to what would be expected for this compound.

Experimental Determination of Solubility

Given the limited available data, experimental determination of solubility is often necessary. The equilibrium shake-flask method is a robust and widely accepted technique.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Experimental Workflow Diagram

Sources

- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 616-74-0 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. 2,4,6-TRINITRORESORCINOL CAS#: 82-71-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Dinitroresorcinol

Introduction

4,6-Dinitroresorcinol, a nitroaromatic compound belonging to the dinitrophenol family, is a significant intermediate in the synthesis of high-performance polymers and other specialized chemical products. The presence of two nitro groups on the resorcinol backbone imparts energetic characteristics to the molecule, making a thorough understanding of its thermal stability and decomposition behavior a critical aspect of its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal properties of this compound, intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development.

This document delves into the synthesis of this compound, its known thermal characteristics, theoretical decomposition pathways, and the analytical techniques employed to study its thermal behavior. Due to the hazardous nature of this and related compounds, a strong emphasis is placed on safety considerations throughout this guide.

Molecular Structure and Properties

This compound (IUPAC name: 4,6-dinitrobenzene-1,3-diol) is a yellow crystalline solid. Its chemical structure, characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two nitro (-NO2) groups, is fundamental to its reactivity and thermal properties.

| Property | Value |

| Molecular Formula | C6H4N2O6 |

| Molecular Weight | 200.11 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 215 °C |

| Density | 1.819 g/cm³[1][2] |

The presence of both electron-donating hydroxyl groups and electron-withdrawing nitro groups on the aromatic ring creates a complex electronic environment that influences its stability and decomposition mechanism.

Synthesis of this compound

The controlled synthesis of this compound is crucial for obtaining a product with the desired purity and, consequently, predictable thermal behavior. The primary challenge in its synthesis is the selective nitration of resorcinol to the 4,6-isomer while minimizing the formation of other isomers and the highly explosive trinitro derivative, styphnic acid.

A common synthetic approach involves the nitration of a resorcinol-based starting material in a controlled manner. One patented method describes the selective synthesis in white fuming nitric acid in the presence of a nitrosonium ion control agent, such as urea, to minimize side reactions. This process can yield this compound in approximately 80% yield. For improved safety and economy, a similar process utilizing sulfuric acid as the primary reaction medium has also been developed.

Thermal Stability and Decomposition

The thermal stability of nitroaromatic compounds is a critical parameter for their safe handling and use. While specific, detailed experimental data on the thermal decomposition of this compound is not extensively available in open literature, foundational thermochemical data has been established.

Thermochemical Data

Pioneering work in the thermochemistry of nitroresorcinols was conducted by J.R. Payne. In his doctoral thesis, the standard enthalpy of formation for this compound was determined using oxygen static bomb calorimetry. This fundamental thermodynamic value is essential for calculating the energy release during decomposition.

| Parameter | Value | Source |

| Standard Enthalpy of Formation (ΔHf°) | Determined by oxygen static bomb calorimetry | Payne, J.R. (1986) |

Note: The precise numerical value from the published work in Thermochimica Acta could not be retrieved for this guide, but its determination is confirmed in the foundational thesis.

Decomposition Characteristics

As a dinitroaromatic compound, this compound is classified as a flammable solid and is known to be an explosion hazard when dry or exposed to heat, mechanical shock, or friction. Safety data sheets indicate that it may decompose explosively upon heating. The decomposition is an exothermic process, releasing a significant amount of energy.

Proposed Decomposition Pathways

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways. While a specific, experimentally verified mechanism for this compound is not detailed in the available literature, the decomposition is expected to proceed through pathways common to similar energetic materials.

The initial and rate-determining step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of the C-NO2 bond, which has the lowest bond dissociation energy. This generates a phenyl radical and nitrogen dioxide (NO2).

Key Proposed Decomposition Steps:

-

C-NO2 Bond Homolysis: The weakest bond in the molecule, the C-NO2 bond, breaks, initiating the decomposition cascade.

-

Intra- and Intermolecular Hydrogen Transfer: The hydroxyl groups can participate in hydrogen transfer reactions, potentially leading to the formation of water and more reactive intermediates.

-

Nitro-Nitrite Isomerization: The -NO2 group can rearrange to a nitrite (-ONO) group, which can then lead to the formation of nitric oxide (NO).

-

Secondary Reactions: The initial decomposition products are highly reactive and can undergo a series of secondary reactions, leading to the formation of gaseous products such as CO, CO2, N2, and H2O.

The following diagram illustrates a generalized decomposition pathway for a dinitrophenol, highlighting the key initial steps.

Caption: Generalized initial decomposition pathways for this compound.

Experimental Analysis of Thermal Stability

Several thermo-analytical techniques are essential for characterizing the thermal stability and decomposition kinetics of energetic materials like this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. For this compound, a DSC experiment would reveal:

-

Melting Point: An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Decomposition Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔH_d): The total energy released during decomposition, calculated from the area under the exothermic peak.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in a hermetically sealed aluminum or gold-plated crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from ambient to 400 °C).

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of decomposition and to calculate the enthalpy of decomposition. By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. A TGA experiment on this compound provides information on:

-

Decomposition Temperature Range: The temperature range over which the material loses mass due to the formation of volatile decomposition products.

-

Mass Loss Steps: The number of distinct stages in the decomposition process.

-

Residue: The amount of non-volatile material remaining at the end of the experiment.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA is purged with an inert or reactive gas at a controlled flow rate.

-

Temperature Program: The sample is heated at a constant rate through a temperature range sufficient to ensure complete decomposition.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify the temperatures of maximum decomposition rates and the total mass loss.

The following diagram illustrates a typical workflow for the thermal analysis of an energetic material.

Caption: Workflow for the thermal analysis of this compound.

Safety and Handling

Given its energetic nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Use in a well-ventilated area. Use non-sparking tools and explosion-proof equipment.

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. It is often supplied wetted with water to reduce its sensitivity.

-

Fire Fighting: In case of fire, use water spray, dry chemical, or foam. For larger quantities that may be involved in a fire, there is a significant explosion hazard.

Conclusion

This compound is a valuable chemical intermediate whose utility is intrinsically linked to its energetic properties. A comprehensive understanding of its thermal stability and decomposition behavior is paramount for its safe and effective use. While detailed kinetic studies on this specific isomer are not widely published, its thermochemical properties have been established, and its decomposition can be understood within the broader context of nitroaromatic compounds. The application of standard thermo-analytical techniques such as DSC and TGA is essential for a thorough risk assessment and for the development of safe handling and processing protocols. Further research to elucidate the specific decomposition mechanism and kinetics of this compound would be of significant value to the scientific and industrial communities.

References

- Payne, J.R. (1986). Thermochemical Investigations of Nitroresorcinols and Relevant Metal Salts. PhD Thesis, University of London.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Schmitt, R. J., et al. (1988). Process for preparing this compound. U.S.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- Wikipedia. (n.d.). 4,6-Dinitroresorcin.

- Google Patents. (n.d.). Process for preparing this compound.

- Fu, X., et al. (2016). Thermal behavior, decomposition mechanism and thermal safety of 5,7-diamino-4,6-dinitrobenzenfuroxan (CL-14). Journal of Thermal Analysis and Calorimetry, 124, 993-1001.

- NIST. (n.d.). 2,4,6-Trinitroresorcinol. NIST Chemistry WebBook.

- Zhang, T., et al. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 25(21), 5036.

- Lan, G., et al. (2021). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 11(36), 22390-22400.

Sources

An In-depth Technical Guide to the Historical Discovery and Synthesis of 4,6-Dinitroresorcinol

Introduction: The Significance of 4,6-Dinitroresorcinol

This compound, a yellow crystalline solid, holds a significant position in the landscape of synthetic organic chemistry.[1] As a key intermediate, its importance is underscored by its role in the production of high-performance polymers, such as polybenzoxazoles (PBOs), which are valued for their exceptional thermal stability and mechanical strength, finding applications in aerospace, and advanced materials.[2][3] The journey of this compound from a challenging synthetic target to a readily accessible building block is a compelling narrative of evolving chemical understanding and technological advancement. This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis, and a detailed protocol for its modern, regioselective preparation.

Part 1: Historical Context and the Challenge of Regioselectivity

The story of this compound is intrinsically linked to the broader history of aromatic nitration, a cornerstone of 19th-century organic chemistry. Resorcinol, or 1,3-dihydroxybenzene, first prepared in 1864 by Austrian chemist Heinrich Hlasiwetz and his student Ludwig Barth, presented an intriguing substrate for nitration.[4] The two hydroxyl groups are strongly activating and ortho-, para-directing, making the benzene ring highly susceptible to electrophilic substitution.

Early attempts at nitrating resorcinol were often fraught with difficulty. The high reactivity of the resorcinol nucleus made the reaction highly exothermic and difficult to control, frequently leading to a mixture of products.[1][3] The primary challenges were twofold:

-

Lack of Regioselectivity: The powerful directing effect of the two hydroxyl groups leads to substitution at the 2, 4, and 6 positions. This often resulted in the formation of a mixture of dinitro-isomers, primarily the 2,4- and 4,6-derivatives, which were difficult to separate.

-

Over-nitration and Byproduct Formation: The highly activated ring is prone to further nitration, yielding the highly explosive and undesirable 2,4,6-trinitroresorcinol, commonly known as styphnic acid.[1][4] Early synthesis attempts often produced significant quantities of this hazardous byproduct.

These challenges meant that for a considerable period, the isolation of pure this compound in high yield was a formidable task. Historical approaches often involved direct nitration with a mixture of nitric and sulfuric acids, which, while effective at introducing nitro groups, offered poor control over the final product distribution.[1] The focus of much of the later research, therefore, shifted towards developing methodologies that could selectively direct nitration to the desired 4 and 6 positions while minimizing the formation of the 2,4-isomer and styphnic acid.

Part 2: The Evolution Towards a Controlled Synthesis

The quest for a regioselective and high-yield synthesis of this compound has led to several key innovations in synthetic methodology. These advancements have centered on mitigating the inherent reactivity of the resorcinol ring and controlling the nitrating agent.

Early Strategies: Protection and Indirect Routes

To circumvent the challenges of direct nitration, chemists explored the use of protecting groups. By acylating the hydroxyl groups of resorcinol, for instance to form resorcinol diacetate, their activating effect could be attenuated. The bulkier acetate groups also provide steric hindrance at the 2-position, favoring nitration at the less hindered 4 and 6 positions.[2][5] While this approach improved the yield of the desired isomer, it introduced additional steps of protection and deprotection, adding to the complexity and cost of the overall process.[2]

Another indirect historical route involved the nitrosation of resorcinol followed by oxidation to form the dinitro compound.[1] However, this method also suffered from the co-production of styphnic acid.[1]

Modern Breakthroughs: Taming the Nitration Reaction

More recent and efficient methods have focused on carefully controlling the reaction conditions of the direct nitration of resorcinol or its simple derivatives. A significant advancement came with the understanding of the role of nitrous acid and nitrogen dioxide in the formation of the undesired 2,4-dinitro and 2,4,6-trinitro byproducts.[3] Modern protocols emphasize the use of nitric acid that is substantially free of these suboxides.[2]

Furthermore, the use of nitrosonium ion control agents, such as urea, has been introduced to scavenge any in situ generated nitrosonium ions (NO+), which are implicated in the undesired nitration at the 2-position.[3]

The following workflow illustrates the logical progression from early, uncontrolled nitration to modern, selective synthesis:

Part 3: A Modern, Field-Proven Synthesis Protocol

The following protocol details a robust and regioselective method for the synthesis of this compound, adapted from principles outlined in modern chemical literature and patents.[1][2][3] This method emphasizes strict temperature control and the use of purified reagents to achieve high yields and purity.

Experimental Protocol: Regioselective Nitration of Resorcinol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Resorcinol | 110.11 | 11.0 g | 0.1 | 1.0 |